molecular formula C10H11NO3S B14831350 4-Cyclopropoxy-5-(methylthio)nicotinic acid

4-Cyclopropoxy-5-(methylthio)nicotinic acid

Katalognummer: B14831350
Molekulargewicht: 225.27 g/mol
InChI-Schlüssel: UURLTABQVIRHNX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Cyclopropoxy-5-(methylthio)nicotinic acid is a derivative of nicotinic acid, which is a pyridinecarboxylic acid. This compound is characterized by the presence of a cyclopropoxy group and a methylthio group attached to the nicotinic acid core. It has a molecular formula of C10H11NO3S and a molecular weight of 225.26 g/mol . Nicotinic acid derivatives are known for their diverse biological activities and are used in various scientific research applications.

Vorbereitungsmethoden

The synthesis of 4-Cyclopropoxy-5-(methylthio)nicotinic acid involves several steps. One common method is the multicomponent condensation reaction. This process typically involves the reaction of ethyl β-(morpholin-4-yl)crotonate with cyanothioacetamides, followed by alkylation with alkyl halides . The reaction conditions often include the use of ethanol as a solvent at room temperature. The resulting intermediate is then treated with potassium hydroxide in dimethylformamide to generate the desired product .

Analyse Chemischer Reaktionen

4-Cyclopropoxy-5-(methylthio)nicotinic acid undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 4-Cyclopropoxy-5-(methylthio)nicotinic acid involves its interaction with specific molecular targets. It is believed to modulate the activity of nicotinic acetylcholine receptors, which are involved in various physiological processes. The compound’s effects on these receptors can influence neuronal excitability and cell signaling pathways, contributing to its biological activities .

Vergleich Mit ähnlichen Verbindungen

4-Cyclopropoxy-5-(methylthio)nicotinic acid can be compared with other nicotinic acid derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other nicotinic acid derivatives.

Eigenschaften

Molekularformel

C10H11NO3S

Molekulargewicht

225.27 g/mol

IUPAC-Name

4-cyclopropyloxy-5-methylsulfanylpyridine-3-carboxylic acid

InChI

InChI=1S/C10H11NO3S/c1-15-8-5-11-4-7(10(12)13)9(8)14-6-2-3-6/h4-6H,2-3H2,1H3,(H,12,13)

InChI-Schlüssel

UURLTABQVIRHNX-UHFFFAOYSA-N

Kanonische SMILES

CSC1=C(C(=CN=C1)C(=O)O)OC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.